molecular formula C19H17N5 B2612354 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850235-14-2

5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2612354
CAS RN: 850235-14-2
M. Wt: 315.38
InChI Key: CPLINDZBOSBCIB-UHFFFAOYSA-N
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Description

“5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the successful preparation of two novel fused-ring energetic compounds via a simple synthetic method . Another study reported the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyrimidine ring through a CC or CN bond . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

While specific chemical reactions involving “5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” are not available, similar compounds have been studied for their interactions. For instance, one study reported the inhibition of PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity by sildenafil analogues .

Scientific Research Applications

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, a category to which 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs, have been identified as potent inhibitors of mycobacterial ATP synthase. This makes them significant in the treatment of Mycobacterium tuberculosis (M.tb). Research has demonstrated that specific analogues of pyrazolo[1,5-a]pyrimidin-7-amine exhibit potent in vitro M.tb growth inhibition. These findings highlight the potential of these compounds as inhibitors of M.tb (Sutherland et al., 2022).

Serotonin 5-HT6 Receptor Antagonism

This class of compounds has been explored for their activity as antagonists of serotonin 5-HT6 receptors. Studies have synthesized various derivatives and assessed their antagonist activity, revealing that specific structural modifications can significantly influence their activity. Some derivatives have shown exceptional activity at the picomolar level, which supports their potential use in targeting 5-HT6 receptors (Ivachtchenko et al., 2013).

Synthesis of Derivatives for Biological Activities

Various studies have focused on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, reflecting the diverse biological activities they may possess. For instance, the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines has been reported, with potential applications in medicine due to their biological activities (Xu Li-feng, 2011).

Anticancer Potential

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for anti-proliferative activities against cancer cell lines. Some compounds in this category have exhibited potent anticancer activities, highlighting their potential as anti-cancer agents (Pawel M Lukasik et al., 2012).

Mechanism of Action

Target of Action

The primary target of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .

Mode of Action

The exact mode of action of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Related compounds have been shown to inhibit cdk2, which may lead to alterations in cell cycle progression and the induction of apoptosis .

Biochemical Pathways

The specific biochemical pathways affected by 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Given its potential role as a cdk2 inhibitor, it may impact the cell cycle regulation pathway .

Result of Action

The molecular and cellular effects of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Similar compounds have shown significant inhibitory activity against cdk2, leading to alterations in cell cycle progression and the induction of apoptosis .

properties

IUPAC Name

5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-14-10-18(21-12-15-6-5-9-20-11-15)24-19(23-14)17(13-22-24)16-7-3-2-4-8-16/h2-11,13,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLINDZBOSBCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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